molecular formula C16H12ClN3O2S B2510686 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide CAS No. 392241-72-4

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2510686
CAS No.: 392241-72-4
M. Wt: 345.8
InChI Key: PZXDOKTWAIXURB-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide ( 137343-74-9) is a synthetic compound featuring a 1,3,4-thiadiazole core, a heterocycle known for its diverse biological activities . This reagent is of significant interest in medicinal chemistry and drug discovery research, particularly in the investigation of novel anticancer agents . Compounds based on the 1,3,4-thiadiazole scaffold have been extensively studied and demonstrated potential as apoptosis inducers, caspase activators, and inhibitors of specific enzymatic targets like tyrosine kinases . While specific biological data for this exact compound may be limited in public literature, its structural features provide a strong basis for its research value. The molecule is composed of a 2-chlorophenyl group attached to the 5-position of the thiadiazole ring and a 4-methoxybenzamide group at the 2-position . Researchers can utilize this chemical as a key intermediate or precursor for synthesizing a wider library of derivatives for structure-activity relationship (SAR) studies . Its molecular formula is C15H10ClN3OS with a molecular weight of 315.78 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-22-11-8-6-10(7-9-11)14(21)18-16-20-19-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXDOKTWAIXURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 2-chlorobenzoic acid with thiosemicarbazide to form the intermediate 2-chlorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution (Cl vs. Br):
  • Bromo-Substituted Analogs : highlights that bromo substitution significantly enhances bioactivity. For example, 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated 100% protection against mortality at 60 mg/kg in preclinical studies, attributed to bromine’s stronger electron-withdrawing and polarizability effects compared to chlorine .
  • Chlorine-Substituted Target Compound : While the target compound’s 2-chlorophenyl group provides moderate activity, bromo analogs may exhibit superior potency due to enhanced metabolic stability and target affinity .
Methoxy vs. Methylthio/Benzylthio Groups:
  • Methoxy (Target Compound) : The 4-methoxy group on the benzamide facilitates hydrogen bonding (e.g., C–H···O interactions), improving crystallinity and solubility .
  • Methylthio/Benzylthio Analogs: Compounds such as N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) () show varied bioactivities.

Positional Isomerism and Substituent Orientation

  • 2-Chlorophenyl vs. 4-Chlorophenyl : The target compound’s 2-chlorophenyl group creates steric hindrance near the thiadiazole core, which may limit rotational freedom compared to 4-chlorophenyl analogs. For instance, N-[5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (5j) () has a para-substituted chlorobenzyl group, enabling planar conformations that optimize π-π stacking with biological targets .

Physicochemical Properties

Melting Points and Yields:
Compound ID Substituents Yield (%) Melting Point (°C)
Target Compound 2-chlorophenyl, 4-methoxybenzamide N/A N/A
5e () 4-chlorobenzylthio, isopropylphenoxy 74 132–134
5j () 4-chlorobenzylthio, isopropylphenoxy 82 138–140
5m () benzylthio, 2-methoxyphenoxy 85 135–136
  • Higher yields (e.g., 85% for 5m) correlate with electron-donating groups (e.g., benzylthio), which stabilize intermediates during synthesis .
  • Methoxy-substituted compounds (e.g., 5k, 5l) exhibit lower melting points (~135–140°C) compared to halogenated analogs, reflecting reduced crystallinity .

Structural Insights from Crystallography

  • Hydrogen Bonding: The target compound’s methoxy group likely participates in non-classical hydrogen bonds (e.g., C–H···O), as seen in 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide (), which forms dimers stabilized by N–H···N and C–H···O interactions .
  • Halogen Interactions : Chlorine in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () engages in C–H···Cl contacts, enhancing crystal packing and stability .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved through the cyclization of hydrazine derivatives with carbon disulfide under acidic or basic conditions.
  • Introduction of the Chlorophenyl Group : The 2-chlorophenyl moiety is introduced via a substitution reaction using appropriate reagents.
  • Coupling with Methoxybenzamide : The final product is formed by coupling the thiadiazole derivative with 4-methoxybenzoyl chloride, often facilitated by coupling agents like EDCI or DCC.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. It has been shown to inhibit certain enzymes and receptors that are crucial for tumor growth and survival.

Key Mechanisms Include:

  • Inhibition of Cancer Cell Proliferation : The compound demonstrates significant cytotoxic effects against various cancer cell lines.
  • Induction of Apoptosis : It enhances the Bax/Bcl-2 ratio and activates caspases, leading to programmed cell death in cancer cells.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary table of its anticancer activity based on available research:

Cell Line IC50 Value (µM) Mechanism Reference
MCF-712.5Induces apoptosis via caspase activation
HepG210.0Cell cycle arrest at S and G2/M phases
A549 (Lung cancer)15.0Inhibition of proliferation

Case Study 1: Anticancer Activity

A study conducted on the compound's efficacy against MCF-7 and HepG2 cell lines revealed that it exhibits potent cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil (5-FU). This suggests that this compound could serve as a promising candidate for further development as an anticancer agent .

Case Study 2: Mechanistic Insights

Further investigations into its mechanism indicated that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells. Additionally, flow cytometry analysis showed an increase in the population of cells in the sub-G1 phase, indicative of apoptotic death .

Q & A

Q. What are the standard synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide?

The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with carbonyl compounds. A validated method includes:

  • Reacting 2-chlorophenyl-substituted thiosemicarbazide with 4-methoxybenzoyl chloride in POCl₃ under reflux (90°C, 3 hours).
  • Neutralizing the mixture with ammonia (pH 8–9) to precipitate the product, followed by recrystallization using DMSO/water (2:1) .
  • Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent), and purity is confirmed by NMR (δ 7.8–8.2 ppm for aromatic protons) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiadiazole ring formation (e.g., absence of -SH protons at δ 3.5–4.5 ppm) and substituent positions .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C-S-N ~120°) and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing dimers) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 372.05) .

Q. What are the primary biological targets explored for this compound?

Studies focus on enzymes like bacterial dihydrofolate reductase (DHFR) and fungal cytochrome P450. In vitro assays (MIC ≤ 8 µg/mL against S. aureus) suggest antimicrobial activity, while molecular docking predicts binding to DHFR’s active site (ΔG ≈ -9.2 kcal/mol) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂ at the benzamide para position) increases antimicrobial potency (MIC reduced from 16 to 4 µg/mL). Conversely, methoxy groups improve solubility but reduce target affinity .
  • Heterocycle Replacement : Replacing thiadiazole with oxadiazole decreases activity (IC₅₀ increases from 12 µM to 45 µM), highlighting the thiadiazole’s role in π-π stacking with enzyme pockets .

Q. How do computational methods optimize experimental design?

  • DFT Calculations : Predict thermodynamic stability (e.g., HOMO-LUMO gap ≈ 4.1 eV) and reactive sites for electrophilic substitution .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions over 100 ns trajectories, identifying stable binding conformations (RMSD < 2.0 Å) .

Q. How can researchers resolve contradictions in biological assay data?

  • Assay Variability : Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL) may arise from differences in bacterial strains (ATCC vs. clinical isolates) or broth microdilution protocols (CLSI vs. non-standardized methods). Validate using CLSI M07-A11 guidelines and ≥95% HPLC-pure compound .
  • Cytotoxicity Cross-Check : Use MTT assays on mammalian cells (e.g., HEK-293) to distinguish selective antimicrobial activity from general toxicity (e.g., CC₅₀ > 100 µg/mL) .

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

  • Exothermic Reactions : POCl₃ addition at >90°C risks runaway reactions. Use controlled dropwise addition and cooling jackets .
  • Purification : Recrystallization yields drop at >10 g scale due to solvent polarity mismatches. Switch to gradient column chromatography (silica gel, hexane → ethyl acetate) .

Methodological Considerations

Q. What protocols ensure reproducibility in crystallographic studies?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K for high-resolution (<0.8 Å) datasets.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (R-factor < 0.05). Hydrogen bonds (e.g., N–H⋯N, 2.8 Å) are modeled using riding coordinates .

Q. How are reaction intermediates stabilized during multi-step synthesis?

  • Inert Atmospheres : Schlenk lines or gloveboxes prevent oxidation of thiol intermediates during thiadiazole ring closure .
  • Low-Temperature Quenching : Rapid cooling (-20°C) after POCl₃ reactions minimizes hydrolysis of acyl chloride intermediates .

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